1,3-Benzothiazol-2-ylcarbonohydrazonoyl dicyanide
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Overview
Description
1,3-Benzothiazol-2-ylcarbonohydrazonoyl dicyanide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-ylcarbonohydrazonoyl dicyanide can be achieved through several synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acid chlorides, followed by further reactions to introduce the carbonohydrazonoyl and dicyanide groups . Other synthetic techniques include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-ylcarbonohydrazonoyl dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds .
Scientific Research Applications
1,3-Benzothiazol-2-ylcarbonohydrazonoyl dicyanide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-ylcarbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar aromatic properties.
2-Arylbenzothiazole: A derivative with an aryl group attached to the benzothiazole ring, known for its biological activity.
Benzothiazole Alkaloids: Naturally occurring compounds with a benzothiazole core, found in various plants and organisms.
Uniqueness
1,3-Benzothiazol-2-ylcarbonohydrazonoyl dicyanide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
155387-76-1 |
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Molecular Formula |
C10H5N5S |
Molecular Weight |
227.25 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylhydrazinylidene)propanedinitrile |
InChI |
InChI=1S/C10H5N5S/c11-5-7(6-12)14-15-10-13-8-3-1-2-4-9(8)16-10/h1-4H,(H,13,15) |
InChI Key |
IEHCADRACZMYSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=C(C#N)C#N |
Origin of Product |
United States |
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